2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine
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Description
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine is a novel compound synthesized through a three-step protocol. It exhibits promising antibacterial activity. The compound’s structure has been confirmed using various analytical techniques, including HRMS, IR, and 1H/13C NMR experiments .
Synthesis Analysis
The compound is obtained via a four-step procedure, as depicted in Scheme 1. The initial step involves the preparation of a 1,2,4-triazole derivative, which serves as a precursor. This straightforward and efficient method ensures good yield .
Molecular Structure Analysis
The molecular formula of the compound is C16H18BrClN4O1S1. Its structure consists of a piperazine ring with a bromophenyl substituent, a chlorophenyl group, and a methoxyphenyl moiety. The arrangement of atoms and bonds is confirmed by HRMS, IR, and NMR spectroscopy .
Chemical Reactions Analysis
The compound’s reactivity can be explored through its functional groups. For instance, the bromophenyl group may participate in electrophilic aromatic substitution reactions. Additionally, the piperazine ring could undergo Mannich reactions, which are common for incorporating this heterocycle into biologically active compounds .
Physical And Chemical Properties Analysis
Future Directions
properties
IUPAC Name |
2-[4-(4-bromophenyl)piperazin-1-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYCDABPAPCTDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363955 |
Source
|
Record name | 2-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine | |
CAS RN |
199616-96-1 |
Source
|
Record name | 2-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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